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Compound of Interest

1-Boc-4-(morpholine-4-
Compound Name:
carbonyl)piperidine

Cat. No.: B1598462

An In-depth Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: Properties,
Synthesis, and Applications

Introduction

tert-Butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-
(morpholine-4-carbonyl)piperidine, is a synthetically valuable bifunctional molecule. It serves
as a versatile building block in medicinal chemistry and drug discovery. Its structure is
characterized by a piperidine core functionalized at the 1-position with a tert-butoxycarbonyl
(Boc) protecting group and at the 4-position with a stable morpholine amide.

The Boc group provides a crucial element of control, allowing for the masking of the piperidine
nitrogen's reactivity, which can be selectively removed under acidic conditions for subsequent
elaboration. The morpholine amide moiety at the C4 position often imparts favorable
physicochemical properties, such as increased aqueous solubility and metabolic stability, to
parent molecules. This guide, intended for researchers and drug development professionals,
provides a comprehensive overview of the chemical properties, synthesis, reactivity, and
practical applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

The fundamental properties of 1-Boc-4-(morpholine-4-carbonyl)piperidine are summarized
below. While comprehensive experimental data is not widely published, a profile can be
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constructed from vendor information and predictive modeling based on its constituent
functional groups.

Property Value Source
CAS Number 757949-39-6 [1]
Molecular Formula C15H26N204 Calculated
Molecular Weight 298.38 g/mol Calculated
Appearance White to off-white solid W
(Expected)

Storage Temperature 2-8°C [1]
Predicted pKa -0.87 £0.20 [1]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this specific compound are not readily available in public
databases. However, a robust spectroscopic profile can be predicted based on the analysis of
its chemical structure.

e 'H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine
equivalent protons of the tert-butyl group of the Boc protector around 6 1.4-1.5 ppm. The
protons of the piperidine and morpholine rings would appear as complex multiplets in the &
1.6-4.2 ppm region. Specifically, the piperidine protons adjacent to the nitrogen (C2-H, C6-H)
are expected to be broad and located around & 2.9-4.2 ppm, while the morpholine protons
would typically appear as two distinct multiplets around & 3.5-3.7 ppm.

e 13C NMR: The carbon spectrum would be distinguished by several key signals: the
carbamate carbonyl (Boc C=0) around & 155 ppm, the amide carbonyl around & 170-175
ppm, and the quaternary carbon of the Boc group near & 80 ppm. The distinct carbons of the
piperidine and morpholine rings would populate the & 25-70 ppm region.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would prominently
feature two strong carbonyl (C=0) stretching bands. The carbamate carbonyl is expected
around 1690 cm~1, while the tertiary amide carbonyl should appear at a lower wavenumber,
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typically 1630-1650 cm~*. Additional significant peaks would include C-H stretching bands
around 2850-3000 cm~* and C-N and C-O stretching in the fingerprint region (1000-1300
cm™1).

e Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound
would show a strong protonated molecular ion [M+H]* at m/z 299. A common and diagnostic
fragmentation pattern would be the loss of the Boc group (-100 amu) or isobutylene (-56
amu) from the parent ion.

Synthesis and Purification

The most logical and industrially scalable synthesis of 1-Boc-4-(morpholine-4-
carbonyl)piperidine is achieved through a standard amide coupling reaction.

Retrosynthetic Analysis & Strategy

The tertiary amide bond is the key disconnection point. This retrosynthetic approach identifies
the two commercially available starting materials: 1-Boc-piperidine-4-carboxylic acid (also
known as 1-Boc-isonipecotic acid) and morpholine. The core of the synthesis is the formation
of the amide bond, which requires the activation of the carboxylic acid. This is typically
accomplished using a variety of peptide coupling reagents to ensure high yield and purity under
mild conditions.

Synthetic Workflow Diagram
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Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: HATU-Mediated Amide
Coupling

This protocol describes a reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-
1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent
that minimizes side reactions.
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Materials:

1-Boc-piperidine-4-carboxylic acid (1.0 eq)

e Morpholine (1.1 eq)

e HATU (1.1 eq)

» N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

e Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
o Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
o Ethyl acetate (EtOAC)

e Hexanes

Procedure:

e Reaction Setup: To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous
DMF, add morpholine (1.1 eq) and DIPEA (2.5 eq). Stir the solution at room temperature for
10 minutes.

o Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add HATU (1.1 eq)
portion-wise, ensuring the internal temperature remains below 10°C.

o Causality Explanation:HATU is a urea-based coupling agent that rapidly converts the
carboxylic acid to a highly reactive O-acylisourea intermediate. DIPEA is a non-
nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic
pH, which is optimal for the nucleophilic attack by morpholine. The reaction is cooled
initially to control the exothermic reaction upon adding the coupling agent.
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e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
carboxylic acid is consumed.

o Aqueous Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer
sequentially with water (2x), saturated aqueous NaHCOs (2x), and brine (1x).

o Self-Validation Insight:The water washes remove the bulk of the DMF. The NaHCOs wash
is critical to remove any unreacted carboxylic acid and acidic byproducts. The brine wash
removes residual water from the organic phase.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa or NazSOa4, filter,
and concentrate under reduced pressure to yield the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a gradient of ethyl acetate in hexanes, to afford the pure 1-Boc-4-(morpholine-4-
carbonyl)piperidine.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal nature of its functional groups.
The amide is highly stable, while the Boc group is designed for facile removal.

Primary Reaction: Boc Group Deprotection

The most important reaction of this molecule is the acid-catalyzed cleavage of the Boc
protecting group to liberate the secondary amine of the piperidine ring. This unmasked nitrogen
serves as a nucleophilic handle for introducing further molecular complexity.

Protocol: TFA-Mediated Deprotection

Dissolve 1-Boc-4-(morpholine-4-carbonyl)piperidine (1.0 eq) in dichloromethane (DCM).

Add trifluoroacetic acid (TFA) (5-10 eq), typically as a 25-50% solution in DCM, at 0°C.

Stir the mixture at room temperature for 1-2 hours.

Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
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e The resulting product is the trifluoroacetate salt of the deprotected piperidine. It can be
converted to the free base by dissolving the residue in DCM and washing with a base like
saturated NaHCOs or by passing it through a basic ion-exchange resin.

Reactivity and Application Pathway

The deprotected intermediate is a cornerstone for building diverse chemical libraries,
particularly in the synthesis of pharmacologically active agents where a piperidine core is
desired.
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Caption: Key deprotection reaction and subsequent functionalization pathways.

Applications in Drug Discovery
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The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs. This specific building block is valuable for several reasons:

Scaffold for SAR: The free piperidine nitrogen, after deprotection, allows for the systematic
introduction of various substituents (N-alkylation, N-arylation, etc.). This is a fundamental
strategy in exploring Structure-Activity Relationships (SAR) to optimize drug candidates for
potency and selectivity.[2]

Precursor to Bioactive Molecules: Piperidine-based structures are common in antagonists for
receptors like CCRS5 (an anti-HIV target) and in compounds targeting the central nervous
system.[2][3] The morpholine amide can act as a key hydrogen bond acceptor and improve
pharmacokinetic properties.

Fentanyl Analog Synthesis: While heavily regulated, related N-Boc-4-substituted piperidines
are known precursors in the synthesis of fentanyl and its analogs, where the piperidine
nitrogen is eventually alkylated with a phenethyl group.[3][4][5]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1-Boc-4-(morpholine-4-
carbonyl)piperidine is not readily available. Therefore, prudent safety measures should be

based on the properties of structurally related compounds and general principles of laboratory

safety.

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,
safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust. Avoid contact with skin and eyes.[6][7]

Storage: Store in a tightly sealed container in a cool, dry place as recommended by suppliers
(2-8°C).[1]

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for
intended reactions like Boc deprotection).[8]

Conclusion
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1-Boc-4-(morpholine-4-carbonyl)piperidine is a highly functional and synthetically tractable
building block. Its key features—a stable morpholine amide for influencing physicochemical
properties and a strategically placed, acid-labile Boc protecting group—make it an asset for
constructing complex molecules. For researchers in organic synthesis and drug discovery, a
thorough understanding of its properties, reactivity, and handling provides a reliable foundation
for its effective use in the development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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